molecular formula C19H23N3O4S B244656 N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide

Cat. No. B244656
M. Wt: 389.5 g/mol
InChI Key: CUGYVHPHDMBZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of spleen tyrosine kinase (SYK), which is an important mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide selectively inhibits SYK, which is a key mediator of B-cell receptor signaling. This pathway is important for the survival and proliferation of cancer cells, particularly those of hematological origin. By inhibiting SYK, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide disrupts B-cell receptor signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown efficacy in reducing tumor growth in vivo. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have minimal off-target effects, which is important for the development of cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is its selectivity for SYK, which reduces the risk of off-target effects and toxicity. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has shown synergy with other cancer therapies, which could potentially improve treatment outcomes. However, one limitation of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

Future Directions

There are several potential future directions for the development of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by SYK signaling. Finally, further research is needed to optimize the dosing and administration of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide in clinical trials, in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(4-methylsulfonylpiperazin-1-yl)benzamide in the presence of a base to form N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide.

Scientific Research Applications

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in cancer cells. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy.

properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

3-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H23N3O4S/c1-26-18-5-3-4-15(14-18)19(23)20-16-6-8-17(9-7-16)21-10-12-22(13-11-21)27(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23)

InChI Key

CUGYVHPHDMBZCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.